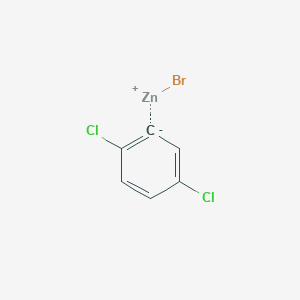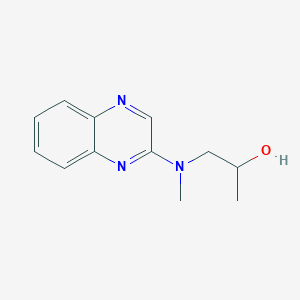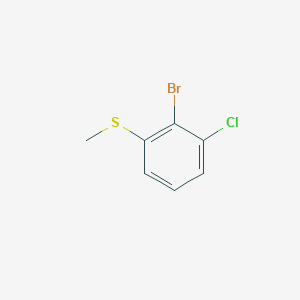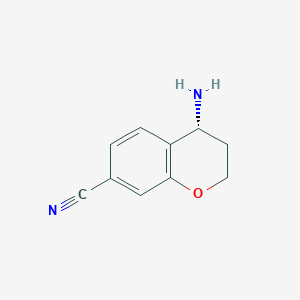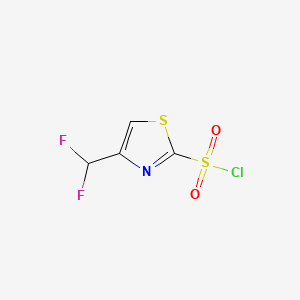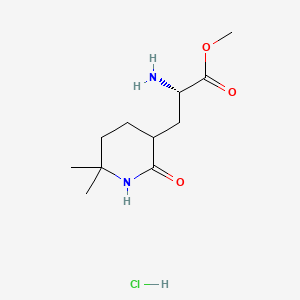
5-(Methoxycarbonyl)-6-methylpicolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Methoxycarbonyl)-6-methylpicolinic acid is an organic compound with the molecular formula C8H7NO4 It is a derivative of picolinic acid, featuring a methoxycarbonyl group at the 5-position and a methyl group at the 6-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)-6-methylpicolinic acid typically involves the esterification of picolinic acid derivatives. One common method includes the reaction of 6-methylpicolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methoxycarbonyl ester. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-(Methoxycarbonyl)-6-methylpicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the pyridine ring.
科学研究应用
5-(Methoxycarbonyl)-6-methylpicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-(Methoxycarbonyl)-6-methylpicolinic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pyridine ring structure allows for π-π interactions with aromatic amino acids in proteins, further stabilizing the compound’s binding to its target.
相似化合物的比较
Similar Compounds
5-(Methoxycarbonyl)picolinic acid: Lacks the methyl group at the 6-position.
6-Methylpicolinic acid: Lacks the methoxycarbonyl group at the 5-position.
Picolinic acid: The parent compound without any substituents.
Uniqueness
5-(Methoxycarbonyl)-6-methylpicolinic acid is unique due to the presence of both the methoxycarbonyl and methyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in the similar compounds listed above.
属性
分子式 |
C9H9NO4 |
|---|---|
分子量 |
195.17 g/mol |
IUPAC 名称 |
5-methoxycarbonyl-6-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H9NO4/c1-5-6(9(13)14-2)3-4-7(10-5)8(11)12/h3-4H,1-2H3,(H,11,12) |
InChI 键 |
VSWYMPFZNFECRZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)C(=O)O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


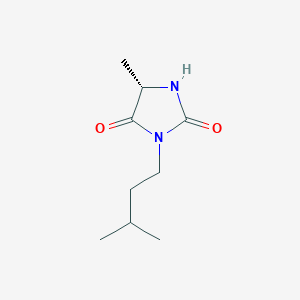
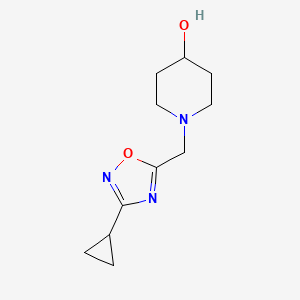
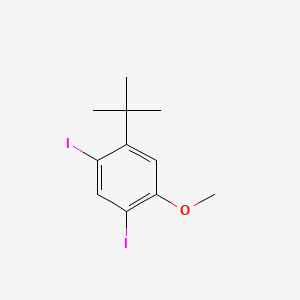
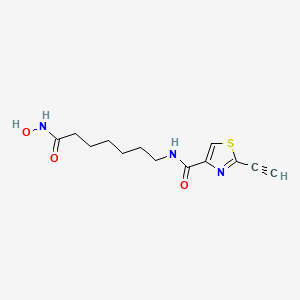

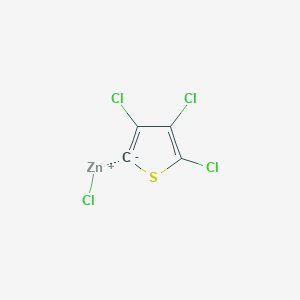
![Methyl 3-[(dimethyl-1,2-oxazol-4-yl)formamido]propanoate](/img/structure/B14893605.png)
